

# melting point of 4-bromo-N-cyclohexylbenzenesulfonamide

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## Compound of Interest

Compound Name:	4-bromo-N-cyclohexylbenzenesulfonamide
Cat. No.:	B1585421

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An In-depth Technical Guide to the Physicochemical Characterization of **4-bromo-N-cyclohexylbenzenesulfonamide**

## Abstract

This technical guide provides a comprehensive overview of **4-bromo-N-cyclohexylbenzenesulfonamide**, with a primary focus on its melting point as a critical indicator of purity. The document details the synthesis, purification, and characterization of this sulfonamide derivative. We present a validated experimental protocol for its preparation and subsequent purification by recrystallization. The core of this guide is a detailed methodology for accurate melting point determination, contextualized with insights into the theoretical principles of melting point analysis. Furthermore, we consolidate key physicochemical properties and crystallographic data to offer a complete profile of the compound for researchers and professionals in drug development and materials science.

## Introduction: The Significance of Sulfonamides and Melting Point Analysis

Sulfonamides represent a vital class of organic compounds characterized by the  $-\text{S}(\text{=O})_2\text{--NR}_2$  functional group. Their broad-spectrum utility spans from antibacterial drugs to diuretics and anticonvulsants. The specific compound, **4-bromo-N-cyclohexylbenzenesulfonamide**

( $C_{12}H_{16}BrNO_2S$ ), is a valuable intermediate and subject of structural studies.[1][2] In the synthesis and development of such compounds, establishing purity is paramount.

The melting point of a crystalline solid is a fundamental and highly sensitive physical property. For a pure substance, melting occurs over a very narrow temperature range. The presence of impurities disrupts the crystal lattice, typically causing a depression and broadening of the melting range. Therefore, accurate melting point determination is a rapid, reliable, and inexpensive first-line technique for assessing the purity of a synthesized compound. This guide provides the technical details necessary to synthesize, purify, and accurately characterize the melting point of **4-bromo-N-cyclohexylbenzenesulfonamide**.

## Synthesis and Purification Workflow

The synthesis of **4-bromo-N-cyclohexylbenzenesulfonamide** is achieved through a nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and cyclohexylamine.[1][2] The workflow is designed to ensure a high yield of the desired product, which can then be effectively purified by recrystallization.

## Synthesis Protocol

This protocol is based on the established literature method.[1][2]

### Materials:

- 4-bromobenzenesulfonyl chloride (1.0 eq)
- Cyclohexylamine (1.0 eq)
- Distilled Water
- 3% Sodium Carbonate Solution

### Procedure:

- To a solution of 4-bromobenzenesulfonyl chloride (e.g., 499 mg, 1.96 mmol) in distilled water (10 ml), add cyclohexylamine (e.g., 225  $\mu$ l, 1.96 mmol) dropwise with continuous stirring at ambient temperature.

- Causality Insight: The reaction involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This forms a sulfonamide bond and releases HCl as a byproduct.
- Maintain the pH of the reaction mixture at approximately 8 by the controlled addition of a 3% sodium carbonate solution.
- Trustworthiness Check: Maintaining a basic pH is critical. It neutralizes the HCl generated during the reaction, preventing the protonation of the cyclohexylamine reactant. Protonated amines are not nucleophilic and would halt the reaction.
- Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until all reactants are consumed.
- Upon completion, the product precipitates out of the aqueous solution.
- Collect the solid precipitate by vacuum filtration.
- Wash the crude product with cold distilled water to remove any residual salts.
- Dry the precipitate thoroughly.

## Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Solvent: Ethyl Acetate[1][2]

Procedure:

- Dissolve the crude, dried precipitate in a minimum amount of hot ethyl acetate.
- Expertise Insight: Using the minimum amount of hot solvent is key to maximizing the yield upon cooling. Excess solvent will keep more of the product dissolved at low temperatures, reducing recovery.

- Once fully dissolved, allow the solution to cool slowly to room temperature. This slow cooling promotes the formation of large, well-defined crystals, which are typically purer than the fine powder that results from rapid cooling.
- Further cool the solution in an ice bath to maximize precipitation.
- Collect the purified colorless, prismatic crystals by vacuum filtration.
- Dry the crystals completely before proceeding with analysis.



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Caption: Workflow for the synthesis and purification of **4-bromo-N-cyclohexylbenzenesulfonamide**.

## Physicochemical and Structural Properties

The identity and structural characteristics of **4-bromo-N-cyclohexylbenzenesulfonamide** have been confirmed through various analytical techniques.

Property	Value	Source
Melting Point (m.p.)	375 K (102 °C)	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>12</sub> H <sub>16</sub> BrNO <sub>2</sub> S	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	318.23 g/mol	<a href="#">[3]</a>
Appearance	Colorless prisms	<a href="#">[1]</a> <a href="#">[2]</a>
Crystal System	Monoclinic	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	7454-76-4	<a href="#">[3]</a>

Crystal structure analysis reveals that the molecule adopts an L-shaped conformation.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#) The crystal packing is characterized by N—H···O hydrogen bonds, which form chains within the crystal lattice.[\[1\]](#)[\[2\]](#)

## Analytical Characterization: Melting Point Determination

Accurate determination of the melting point is a self-validating system for assessing purity. A sharp melting range close to the literature value indicates high purity.

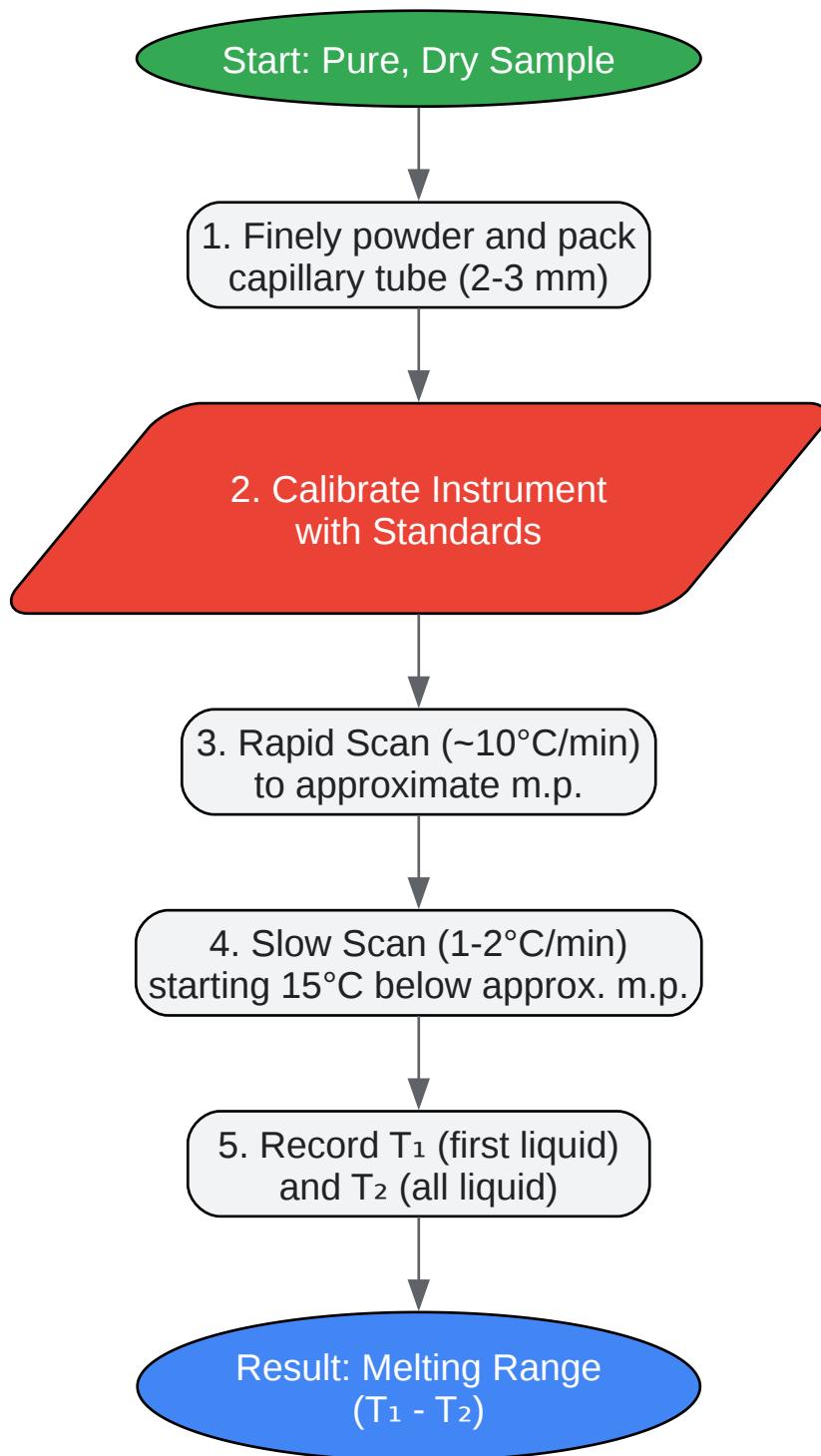
### Standard Protocol for Melting Point Determination

Apparatus: Digital melting point apparatus (e.g., Mel-Temp® or similar)

Procedure:

- Sample Preparation: Finely powder a small amount of the dried, purified crystals. Pack the powder into a capillary tube to a depth of 2-3 mm by tapping the sealed end of the tube on a hard surface.
- Instrument Calibration: Ensure the apparatus is calibrated using certified reference standards with known melting points (e.g., benzophenone, caffeine). This step is crucial for trustworthiness and data accuracy.

- Measurement - Rapid Scan: Place the capillary tube in the apparatus. Set a rapid heating rate (e.g., 10-15 °C/min) to quickly approximate the melting point.
- Measurement - Slow Scan: Prepare a new sample. Heat the apparatus rapidly to about 15-20 °C below the approximated melting point. Then, reduce the heating rate to 1-2 °C/min.
- Data Recording: Record the temperature at which the first drop of liquid appears ( $T_1$ ) and the temperature at which the entire sample becomes a clear liquid ( $T_2$ ). The melting range is  $T_1 - T_2$ . For a pure sample, this range should be narrow (< 2 °C).



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Caption: Standardized workflow for accurate melting point determination.

## Spectroscopic and Other Characterization

While melting point is a primary indicator of purity, full characterization relies on spectroscopic methods. Researchers should confirm the structure and purity using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra provide detailed information about the molecular structure. Spectral data for this compound can be found in chemical databases.[\[3\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the S=O stretches of the sulfonamide and the N-H bond.
- Mass Spectrometry (MS): High-resolution mass spectrometry confirms the molecular weight and elemental composition.[\[3\]](#)
- Single-Crystal X-ray Diffraction: This technique provides the definitive three-dimensional structure of the molecule in its crystalline state, as has been reported in the literature.[\[1\]](#)[\[2\]](#)

## Conclusion

The melting point of **4-bromo-N-cyclohexylbenzenesulfonamide** is a critical quality control parameter, reliably reported as 375 K (102 °C).[\[1\]](#)[\[2\]](#) This guide has provided an in-depth, technically grounded protocol for its synthesis, purification, and characterization. By following the detailed methodologies for synthesis and, critically, for melting point determination, researchers can confidently prepare and validate the purity of this compound. The integration of causality-driven explanations and self-validating checks within the protocols ensures that scientific integrity is maintained throughout the experimental process.

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